Cas no 89031-84-5 ((3-Bromopropoxy)-tert-butyldimethylsilane)

(3-Bromopropoxy)-tert-butyldimethylsilane structure
89031-84-5 structure
Nome del prodotto:(3-Bromopropoxy)-tert-butyldimethylsilane
Numero CAS:89031-84-5
MF:C9H21BrOSi
MW:253.251943349838
MDL:MFCD00216589
CID:61225
PubChem ID:607486

(3-Bromopropoxy)-tert-butyldimethylsilane Proprietà chimiche e fisiche

Nomi e identificatori

    • (3-Bromopropoxy)-tert-butyldimethylsilane
    • (3-Bromopropoxy)(tert-butyl)dimethylsilane
    • 2-chloro-N-(2-chloroethyl)-N-(cyclopropylMethyl)ethanaMine hydrochloride
    • 3-Bromopropoxy t-Butyl-Dimethylsilane
    • 3-BROMOPROPOXY-T-BUTYLDIMETHYLSILANE
    • 3-bromopropoxy-tert-butyl-dimethylsilane
    • QGMROEZDWJTIDW-UHFFFAOYSA-N
    • Silane, (3-bromopropoxy)(1,1-dimethylethyl)dimethyl-
    • 3-bromopropoxy-tert-butyl-dimethyl-silane
    • C9H21BrOSi
    • t-butyl(3-bromopropox
    • (3-Bromopropoxy)(1,1-dimethylethyl)dimethylsilane (ACI)
    • 1-((tert-Butyldimethylsilyl)oxy)-3-bromopropane
    • 1-Bromo-3-(tert-butyldimethylsiloxy)propane
    • 1-Bromo-3-[(tert-butyldimethylsilanyl)oxy]propane
    • 1-Bromo-3-[(tert-butyldimethylsilyl)oxy]propane
    • 3-((tert-Butyldimethylsilyl)oxy)-1-bromopropane
    • 3-(tert-Butyldimethylsilyloxy)bromopropane
    • 3-(tert-Butyldimethylsilyloxy)propyl bromide
    • 3-Bromo-1-(1,1,2,2-tetramethyl-1-silapropoxy)propane
    • 3-Bromo-1-(tert-butyldimethylsilyloxy)propane
    • 3-Bromo-1-[(1,1,2,2-tetramethyl-1-silapropyl)oxy]propane
    • 3-Bromo-1-propanol tert-butyldimethylsilyl ether
    • 3-Bromo-1-tert-butyldimethylsiloxypropane
    • 3-Bromopropoxy-tert-butyl-dimethyl-silan
    • 3-Bromopropyl tert-butyldimethylsilyl ether
    • [(3-Bromopropyl)oxy](1,1-dimethylethyl)dimethylsilane
    • tert-Butyl(3-bromopropoxy)dimethylsilane
    • (3-bromo-propoxy)-tert-butyl-dimethylsilane
    • B5346
    • (3-bromopropoxy)-tert-butyl-dimethylsilane
    • (3-bromo-propoxy)-tert-butyl-dimethyl-silane
    • (3-Bromopropoxy)(1,1-dimethylethyl)dimethylsilane;
    • [(3-bromopropyl)-oxy]-dimethyl-(1,1-dimethyl-ethyl)-silane
    • DS-13429
    • MFCD00216589
    • 3-bromopropoxy-tert-butyldimethylsilane
    • 3-Bromo-1-propanol, TBDMS derivative
    • 1-(t-butyldimethylsilyloxy)-3-bromopropane
    • 1-t-butyldimethylsilyloxy-3-bromopropane
    • 1-Bromo-3-(tert-butyldimethylsilyloxy)propane
    • (3-bromopropoxy) (tert-butyl)dimethylsilane
    • (3-bromopropoxy)-t-butyldimethylsilane
    • Propane, 1-bromo-3-(t-butyldimethylsilyloxy)-
    • bromopropoxy-tert-butyldimethyl silane
    • 3-t-butyldimethylsilyloxypropyl bromide
    • 3-(t-butyldimethylsiloxy)propyl bromide
    • 3-((tert-butyldimethylsilyl)oxy)propyl bromide
    • 3-Bromopropyl tert-butyl(dimethyl)silyl ether
    • SY029875
    • (3-Bromopropoxy)-tert-butyldimethylsilane, 97%
    • I10811
    • 3-(tert-butyldimethylsilyloxy)-1-bromopropane
    • 1-bromo-3-(t-butyldimethylsiloxy)propane
    • (3-Bromopropoxy)(tert-butyl)dimethylsilane #
    • (3-Bromopropoxy)-tert-butyldimethylsilane (stabilized with 1% (w/w) sodium carbonate powder)
    • 3-Bromopropoxy-tert.-butyldimethylsilane
    • 1-bromo-3-(tert-butyldimethylsilanyloxy)propane
    • 1-bromo-3-(t-butyldimethylsilyloxy) propane
    • (3-bromopropoxy)-tert.-butyldimethylsilane
    • CS-D1765
    • XH1008
    • SCHEMBL188754
    • t-butyl(3-bromopropoxy)dimethylsilane
    • 3-(tert-butyldimethylsilyloxy)propylbromide
    • DTXSID70345839
    • 1-bromo-3(tert-butyldimethylsilanyloxy)propane
    • AKOS015841201
    • 89031-84-5
    • [(3-bromopropyl)oxy](1,1-dimethylethyl) dimethylsilane
    • EN300-247556
    • MDL: MFCD00216589
    • Inchi: 1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3
    • Chiave InChI: QGMROEZDWJTIDW-UHFFFAOYSA-N
    • Sorrisi: BrCCCO[Si](C(C)(C)C)(C)C

Proprietà calcolate

  • Massa esatta: 252.05500
  • Massa monoisotopica: 252.05450g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 5
  • Complessità: 129
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 9.2
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: liquido
  • Densità: 1.093 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 90°C/12mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 185 ° f< br / >Celsius: 85 ° C< br / >
  • Indice di rifrazione: n20/D 1.451(lit.)
  • PSA: 9.23000
  • LogP: 3.79320
  • Solubilità: Non determinato

(3-Bromopropoxy)-tert-butyldimethylsilane Informazioni sulla sicurezza

(3-Bromopropoxy)-tert-butyldimethylsilane Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

(3-Bromopropoxy)-tert-butyldimethylsilane Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-247556-0.5g
(3-bromopropoxy)(tert-butyl)dimethylsilane
89031-84-5 95%
0.5g
$19.0 2024-06-19
Enamine
EN300-247556-5.0g
(3-bromopropoxy)(tert-butyl)dimethylsilane
89031-84-5 95%
5.0g
$21.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1174962-5g
(3-Bromopropoxy)(tert-butyl)dimethylsilane
89031-84-5 98%
5g
¥40.00 2024-04-26
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB14109-1g
(3-Bromopropoxy)-tert-butyldimethylsilane
89031-84-5 97%
1g
0.00 2021-07-09
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB14109-100g
(3-Bromopropoxy)-tert-butyldimethylsilane
89031-84-5 97%
100g
937.00 2021-07-09
eNovation Chemicals LLC
D584491-100g
(3-BROMOPROPOXY)-TERT-BUTYLDIMETHYLSILANE
89031-84-5 97%
100g
$400 2024-06-05
eNovation Chemicals LLC
D584491-500g
(3-BROMOPROPOXY)-TERT-BUTYLDIMETHYLSILANE
89031-84-5 97%
500g
$980 2024-06-05
Fluorochem
069265-5g
3-Bromopropoxy)-tert-butyldimethylsilane
89031-84-5 97%
5g
£22.00 2022-03-01
BAI LING WEI Technology Co., Ltd.
379347-5G
(3-Bromopropoxy)-tert-butyldimethylsilane, 98%
89031-84-5 98%
5G
¥ 67 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B41730-100g
(3-Bromopropoxy)(tert-butyl)dimethylsilane
89031-84-5 97%
100g
¥835.0 2022-04-28

(3-Bromopropoxy)-tert-butyldimethylsilane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  24 h, rt
Riferimento
Analysis of Functionalization Degree of Single-Walled Carbon Nanotubes Having Various Substituents
Maeda, Yutaka; Saito, Kazuma; Akamatsu, Norihisa; Chiba, Yuriko; Ohno, Seina; et al, Journal of the American Chemical Society, 2012, 134(43), 18101-18108

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Imidazole ;  0 °C; overnight, rt
Riferimento
Syntheses of deuterated jasmonates for mass spectrometry and metabolism studies
Galka, Patrycja W.; Ambrose, Stephen J.; Ross, Andrew R. S.; Abrams, Suzanne R., Journal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(11), 797-809

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  30 min, -5 °C; overnight, rt
Riferimento
Molecular PET imaging of cyclophosphamide induced apoptosis with 18F-ML-8
Yao, Shaobo; Hu, Kongzhen; Tang, Ganghua ; Gao, Siyuan; Tang, Caihua; et al, BioMed Research International, 2015, 1, 1-11

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
Riferimento
BOTPPI, a new Wittig salt for the synthesis of 12-(S)-hydroxy-eicosatetraenoic acid [12-(S)-HETE]
Christiansen, Michael A.; Andrus, Merritt B., Tetrahedron Letters, 2012, 53(36), 4805-4808

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Imidazole ,  Oxygen Solvents: Dichloromethane ;  rt; 18 - 20 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Copper-Catalyzed Double Additions and Radical Cyclization Cascades in the Re-Engineering of the Antibacterial Pleuromutilin
Ruscoe, Rebecca E.; Fazakerley, Neal J.; Huang, Huanming; Flitsch, Sabine; Procter, David J., Chemistry - A European Journal, 2016, 22(1), 116-119

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C → rt; 90 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Synthesis of novel 1α,25-dihydroxy-19-norvitamin D3 with an amide conjugate
Suhara, Yoshitomo; Ono, Keiichiro; Yoshida, Akihiro; Fujishima, Toshie; Saito, Nozomi; et al, Heterocycles, 2004, 62, 423-436

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 24 h, 0 °C → rt
Riferimento
Highly processable, rubbery poly(n-butyl acrylate) grafted poly(phenylene vinylene)s
Baek, Paul; Kerr-Phillips, Thomas; Damavandi, Mona; Chaudhary, Omer Javed; Malmstrom, Jenny; et al, European Polymer Journal, 2016, 84, 355-365

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  0 °C → rt; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Reversibility and reactivity in an acid catalyzed cyclocondensation to give furanochromanes - a reaction at the 'oxonium-Prins' vs. 'ortho-quinone methide cycloaddition' mechanistic nexus
Nielsen, Christian D.-T.; Mooij, Wouter J.; Sale, David; Rzepa, Henry S.; Bures, Jordi; et al, Chemical Science, 2019, 10(2), 406-412

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  2 h, rt
Riferimento
μ-Conotoxin KIIIA peptidomimetics that block human voltage-gated sodium channels
Knuhtsen, Astrid; Whiting, Rachel; McWhinnie, Fergus S.; Whitmore, Charlotte; Smith, Brian O.; et al, Peptide Science (Hoboken, 2021, 113(1),

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  24 h, rt
Riferimento
Structure-activity studies on the nociceptin/orphanin FQ receptor antagonist 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide
Trapella, Claudio; Fischetti, Carmela; Pela, Michela; Lazzari, Ilaria; Guerrini, Remo; et al, Bioorganic & Medicinal Chemistry, 2009, 17(14), 5080-5095

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  18 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Dendrimeric Organochalcogen Catalysts for the Activation of Hydrogen Peroxide: Improved Catalytic Activity through Statistical Effects and Cooperativity in Successive Generations
Francavilla, Charles; Drake, Michael D.; Bright, Frank V.; Detty, Michael R., Journal of the American Chemical Society, 2001, 123(1), 57-67

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Riferimento
An asymmetric carbene cyclization cycloaddition strategy toward the synthesis of indicol
Lam, Sze Kui, 2006, , 68(7),

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  18 h, 0 °C → rt
Riferimento
Branching cascades provide access to two amino-oxazoline compound libraries
Murali, Annamalai; Medda, Federico; Winkler, Matthias; Giordanetto, Fabrizio; Kumar, Kamal, Bioorganic & Medicinal Chemistry, 2015, 23(11), 2656-2665

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dichloromethane
Riferimento
Construction of Functionalized Heterocycles by Palladium- Catalyzed Domino Reactions with Strained Alkenes
Thansandote, Praew Petcharat, 2010, , 72(7),

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Total Synthesis of the Isodon Diterpene Sculponeatin N
Moritz, Benjamin J.; Mack, Daniel J.; Tong, Liuchuan; Thomson, Regan J., Angewandte Chemie, 2014, 53(11), 2988-2991

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  1 h, 0 °C; 0 °C → rt; 24 h, rt
Riferimento
Synthesis of grafted poly(p-phenyleneethynylene) via ARGET ATRP: Towards nonaggregating and photoluminescence materials
Damavandi, Mona; Baek, Paul; Pilkington, Lisa I.; Javed Chaudhary, Omer; Burn, Paul; et al, European Polymer Journal, 2017, 89, 263-271

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
Riferimento
Scope of Enantioselective Reduction of Imines with Trichlorosilane
Vrankova, Kvetoslava, 2009, , ,

(3-Bromopropoxy)-tert-butyldimethylsilane Raw materials

(3-Bromopropoxy)-tert-butyldimethylsilane Preparation Products

(3-Bromopropoxy)-tert-butyldimethylsilane Letteratura correlata

Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
(CAS:89031-84-5)(3-Bromopropoxy)-tert-butyldimethylsilane
ChangFu® SBA3BP
Purezza:97%
Quantità:100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:89031-84-5)(3-Bromopropoxy)-tert-butyldimethylsilane
A843050
Purezza:99%
Quantità:500g
Prezzo ($):395.0